

# Unveiling the Isotopic Fingerprint: A Technical Guide to Celecoxib-d4

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## Compound of Interest

Compound Name: Celecoxib-d4

Cat. No.: B1140425

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **Celecoxib-d4**. This deuterated analog of the selective COX-2 inhibitor, Celecoxib, serves as a crucial tool in pharmacokinetic and metabolic studies, offering a distinct mass signature for precise quantification.

## Core Chemical Properties and Identification

**Celecoxib-d4**, a stable isotope-labeled version of Celecoxib, is primarily utilized as an internal standard in quantitative bioanalysis.<sup>[1]</sup> The incorporation of four deuterium atoms onto the phenyl ring of the benzenesulfonamide moiety provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based assays.

## Summary of Quantitative Data

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>10</sub> D <sub>4</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S[2][3]
Molecular Weight	385.4 g/mol [2][4]
CAS Number	544686-20-6[2][3][4]
Accurate Mass	385.101 Da[3]
Appearance	White to Light Yellow Solid[2][5]
Purity	>95% (as determined by HPLC)[3]
Storage Temperature	+4°C[3]

Synonyms: 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d<sub>4</sub>, Celebra-d<sub>4</sub>, Celecox-d<sub>4</sub>, Celocoxib-d<sub>4</sub>, SC 58635-d<sub>4</sub>, YM 177-d<sub>4</sub>, Celebrex-d<sub>4</sub>. [2][4]

## Chemical Structure and Isotopic Labeling

The chemical structure of **Celecoxib-d<sub>4</sub>** is identical to that of Celecoxib, with the exception of the isotopic substitution of four hydrogen atoms with deuterium on the benzenesulfonamide ring. This specific labeling at the 2, 3, 5, and 6 positions of the phenyl ring provides metabolic stability to the label.

Caption: Chemical structure of **Celecoxib-d<sub>4</sub>**.

## Experimental Protocols for Characterization and Analysis

The characterization and quality control of **Celecoxib-d<sub>4</sub>** rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for confirming the chemical identity, isotopic purity, and overall purity of the compound.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is crucial for determining the chemical purity of **Celecoxib-d4** and separating it from any potential impurities or degradation products.[\[6\]](#)

- Instrumentation: Agilent HPLC 1100 series or equivalent, equipped with a binary gradient pump, UV detector, and column oven.[\[6\]](#)
- Column: L11 (4.6 x 250mm, 5  $\mu$ m).[\[6\]](#)
- Mobile Phase: A mixture of monobasic potassium phosphate buffer (pH 3.0), methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v).[\[6\]](#)
- Flow Rate: 2.0 mL/min.[\[6\]](#)
- Detection Wavelength: 215 nm.[\[6\]](#)
- Method Validation: The method should be validated for specificity, accuracy, precision, robustness, and ruggedness according to ICH guidelines.[\[6\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the structure of **Celecoxib-d4** and verifying the positions of the deuterium labels.

- Instrumentation: Bruker DRX 500 AVANCE spectrometer or equivalent, operating at 500.13 MHz for  $^1\text{H}$  NMR.[\[7\]](#)
- Solvent: Deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ).[\[7\]](#)
- Procedure: A  $^1\text{H}$  NMR spectrum of Celecoxib would show characteristic peaks for the methyl and sulfonamide protons, as well as signals for the aromatic protons.[\[7\]](#) In the  $^1\text{H}$  NMR spectrum of **Celecoxib-d4**, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced, confirming the isotopic labeling.

## Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is essential for determining the molecular weight and assessing the isotopic purity of **Celecoxib-d4**.

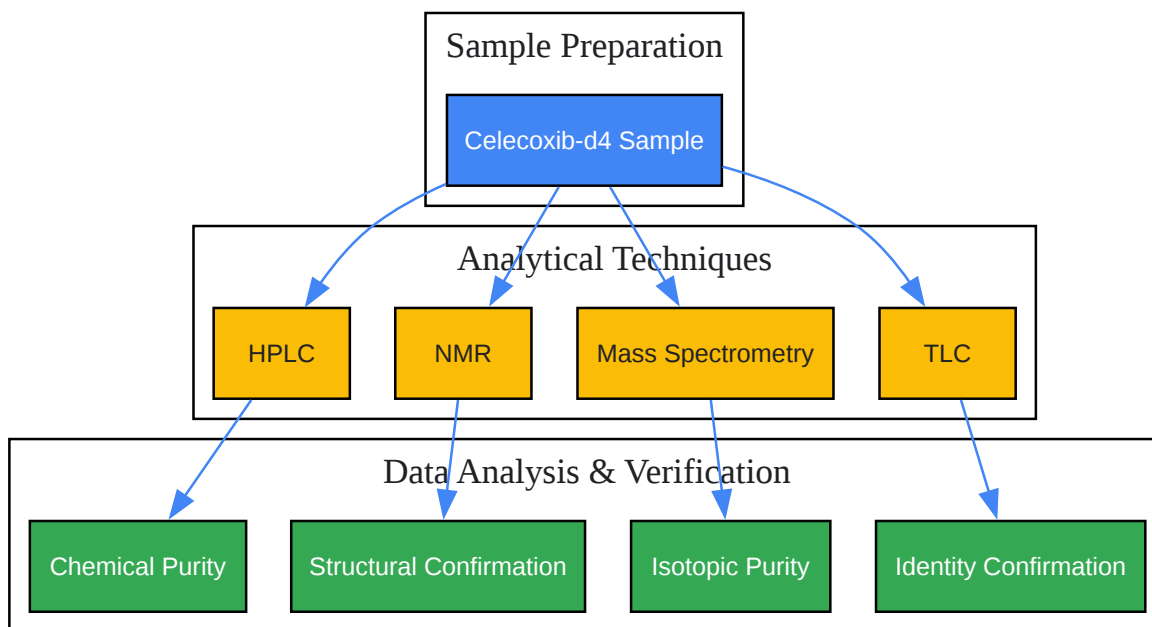
- **Technique:** Isotope-Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for quantitative analysis using isotopically labeled internal standards like **Celecoxib-d4**.<sup>[1]</sup>
- **Procedure:** High-Resolution Mass Spectrometry (HRMS) is used to determine the isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms.<sup>[1]</sup>
- **Expected Result:** The mass spectrum of **Celecoxib-d4** will show a molecular ion peak corresponding to its deuterated molecular weight (approximately 385.101 Da).

## Thin-Layer Chromatography (TLC) for Identification

TLC provides a rapid and straightforward method for the identification of **Celecoxib-d4**.

- **Stationary Phase:** Silica gel 60 F254 plates.
- **Mobile Phase:** A mixture of chloroform, ethyl acetate, and ether in a ratio of 10:5:1 (v/v/v).
- **Detection:** Visualization under a UV lamp at 254 nm and 365 nm.
- **Result:** The  $R_f$  value of the sample spot should match that of a **Celecoxib-d4** reference standard.

## Logical Workflow for Analysis



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Caption: Analytical workflow for **Celecoxib-d4**.

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